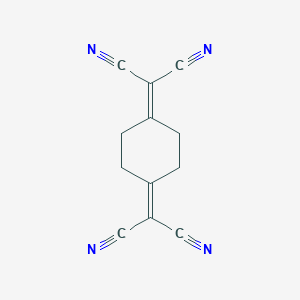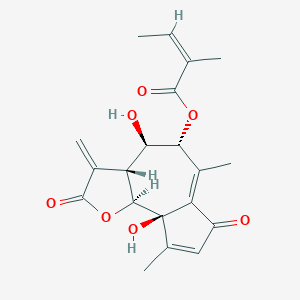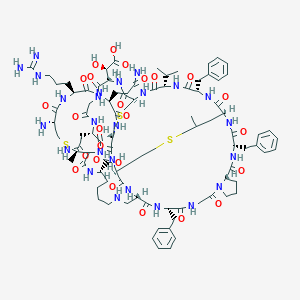
1,4-Bis(dicyanomethylene)cyclohexane
Vue d'ensemble
Description
1,4-Bis(dicyanomethylene)cyclohexane is an organic compound with the molecular formula C12H8N4. It is characterized by the presence of two dicyanomethylene groups attached to a cyclohexane ring. This compound is notable for its unique molecular structure and significant dipole moment, which makes it an interesting subject of study in various fields of chemistry .
Mécanisme D'action
Target of Action
1,4-Bis(dicyanomethylene)cyclohexane, also known as (1,4-Cyclohexanediylidene)-dimalononitrile, is primarily used as a precursor for the synthesis of TCNQ (7,7,8,8-Tetracyanoquinodimethane) . TCNQ is a highly electron-accepting molecule used in various industrial applications .
Mode of Action
The compound this compound is converted to TCNQ through a hydrogenation process . This conversion is facilitated by various known methods . The resulting TCNQ is then used as a catalytic ingredient in several chemical processes .
Result of Action
The primary result of the action of this compound is the production of TCNQ . TCNQ, in turn, is used in various industrial applications, including as a catalyst in certain chemical reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(dicyanomethylene)cyclohexane can be synthesized through a three-step process starting from hydroquinone. The steps are as follows :
Hydrogenation of Hydroquinone: Hydroquinone is hydrogenated to produce 1,4-cyclohexanediol.
Oxidation: The 1,4-cyclohexanediol is then oxidized in the presence of a ruthenium catalyst to yield 1,4-cyclohexanedione.
Dicyanomethylene Addition: Finally, the 1,4-cyclohexanedione undergoes a reaction with malononitrile to form this compound.
Industrial Production Methods
The industrial production of this compound follows similar steps but is optimized for large-scale synthesis. The use of water as a solvent throughout the process is particularly advantageous for industrial applications due to its cost-effectiveness and environmental benefits .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(dicyanomethylene)cyclohexane primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the dicyanomethylene groups.
Substitution: The compound can participate in substitution reactions where the dicyanomethylene groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions include various substituted cyclohexane derivatives and modified dicyanomethylene compounds .
Applications De Recherche Scientifique
1,4-Bis(dicyanomethylene)cyclohexane has several applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of organic semiconductors and other advanced materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
7,7,8,8-Tetracyanoquinodimethane (TCNQ): A well-known electron acceptor used in organic electronics.
Cyclohexane-1,4-dione: A precursor in the synthesis of 1,4-bis(dicyanomethylene)cyclohexane.
Malononitrile: Used in the final step of the synthesis of this compound.
Uniqueness
This compound is unique due to its high dipole moment and the presence of two dicyanomethylene groups, which confer distinct electronic properties. These features make it particularly useful in the synthesis of advanced materials and in studies of molecular interactions .
Propriétés
IUPAC Name |
2-[4-(dicyanomethylidene)cyclohexylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4/c13-5-11(6-14)9-1-2-10(4-3-9)12(7-15)8-16/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQNMVFWIRBUHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=C(C#N)C#N)CCC1=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0061747 | |
| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1518-15-6 | |
| Record name | 2,2′-(1,4-Cyclohexanediylidene)bis[propanedinitrile] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1518-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001518156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(dicyanomethylene)cyclohexane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57669 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanedinitrile, 2,2'-(1,4-cyclohexanediylidene)bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0061747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-(1,4-cyclohexanediylidene)bismalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.703 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,4-Bis(dicyanomethylene)cyclohexane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2HN6WU4Q95 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of deuterium exchange in studying 1,4-Bis(dicyanomethylene)cyclohexane?
A1: Researchers have utilized deuterium exchange to study the magnetic resonance of triplet excitons in materials derived from this compound. By substituting hydrogen with deuterium in the compound, specifically creating perdeutero TCNQ (tetracyanoquinodimethane), researchers were able to investigate the impact of isotopic substitution on exciton behavior. This method helped confirm that hyperfine interactions contribute significantly to the observed narrow exciton-resonance linewidths [].
Q2: What insights do crystallographic studies provide about the structure of this compound?
A2: Studies on the crystal and molecular structure of this compound have been conducted, but the specific details of these findings are not available in the provided abstracts [, ]. These types of studies are crucial for understanding the molecule's conformation, packing arrangement in the solid state, and potential interactions with other molecules.
Q3: How is this compound used in the synthesis of other materials?
A3: this compound serves as a precursor for synthesizing TCNQ (tetracyanoquinodimethane) []. This organic molecule plays a vital role in materials chemistry, particularly as an electron acceptor in charge-transfer complexes exhibiting interesting electrical conductivity properties.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-[(2-Chloroethyl)sulfonyl]propanamide](/img/structure/B74487.png)
